5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine
Overview
Description
5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of chlorine, fluorine, and trifluoromethyl groups on the pyridine ring
Mechanism of Action
Target of Action
It’s known that many compounds containing a trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds .
Biochemical Pathways
It’s worth noting that trifluoromethyl-containing compounds are often used in the synthesis of various pharmaceuticals and agrochemicals .
Pharmacokinetics
The physicochemical properties of the compound, such as its density (1524 g/mL at 25 °C), boiling point (50-55 °C/11 mmHg), and vapor pressure (3944mmHg at 25°C) suggest that it may have certain bioavailability characteristics .
Result of Action
Compounds containing the trifluoromethyl group are known to exhibit various pharmacological activities .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Biochemical Analysis
Biochemical Properties
5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of more complex molecules. It interacts with various enzymes and proteins, facilitating the formation of bonds that are crucial for the development of active pharmaceutical ingredients. The compound’s halogenated nature allows it to participate in halogen bonding, which can influence enzyme activity and protein folding .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific kinases and phosphatases, leading to altered phosphorylation states of key signaling molecules. This modulation can result in changes in gene expression profiles and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and proteins is attributed to its halogenated structure, which enhances its binding affinity. This interaction can lead to changes in enzyme activity and subsequent alterations in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can influence metabolic fluxes by altering the levels of specific metabolites, leading to changes in overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, which allows it to accumulate in lipid-rich compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. Its presence in organelles such as the mitochondria and endoplasmic reticulum can influence its biochemical activity and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine typically involves halogenation reactions of pyridine derivatives. One common method is the direct halogenation of pyridine using chlorine and fluorine sources under controlled conditions. Another approach involves the substitution reactions of pre-existing pyridine derivatives with appropriate halogenating agents.
Industrial Production Methods: In an industrial setting, the compound is often synthesized through continuous flow processes to ensure consistency and efficiency. These processes involve the use of specialized reactors and catalysts to optimize the reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less halogenated pyridine derivatives.
Substitution: Substitution reactions are common, where one or more halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced pyridine derivatives with fewer halogen atoms.
Substitution: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: . Its fluorinated structure can enhance the binding affinity and selectivity of bioactive molecules.
Medicine: In the pharmaceutical industry, this compound is used in the development of new drugs. Its ability to modulate biological targets makes it a useful component in drug design and discovery.
Industry: The compound is also used in the production of agrochemicals, where its halogenated structure can improve the efficacy and stability of pesticides and herbicides.
Comparison with Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
2,3-Difluoro-5-(trifluoromethyl)pyridine
4-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness: 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is unique due to its specific arrangement of halogen atoms on the pyridine ring, which influences its chemical reactivity and biological activity. This arrangement provides distinct advantages in terms of binding affinity and selectivity compared to other similar compounds.
Properties
IUPAC Name |
5-chloro-3-fluoro-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRKYJOKGTWGMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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